Physiochemical Profiling and Synthetic Methodologies of N-Cyano-1H-pyrrole-1-carboximidamide
Physiochemical Profiling and Synthetic Methodologies of N-Cyano-1H-pyrrole-1-carboximidamide
Executive Summary
N-Cyano-1H-pyrrole-1-carboximidamide (CAS: 142095-56-5) is a highly specialized heterocyclic compound utilized primarily as an advanced intermediate in medicinal chemistry and agrochemical development[1]. Featuring an electron-rich pyrrole ring conjugated to an electron-withdrawing cyanoguanidine-like moiety, this molecule serves as a powerful bioisostere for ureas and thioureas in drug design[2]. This technical guide details its physiochemical properties, electronic behavior, and provides a self-validating synthetic protocol for its preparation.
Structural & Physiochemical Profiling
Understanding the physiochemical properties of N-Cyano-1H-pyrrole-1-carboximidamide is critical for predicting its pharmacokinetic behavior and reactivity[3]. The presence of the cyano group significantly alters the electron distribution across the molecule, optimizing it for biological target engagement.
Table 1: Key Physiochemical Parameters
| Parameter | Value | Causality / Significance |
| CAS Number | 142095-56-5 | Unique identifier for regulatory compliance and procurement[4]. |
| Molecular Formula | C6H6N4 | Indicates a highly nitrogen-dense structure[2]. |
| Molecular Weight | 134.14 g/mol | Low molecular weight ensures high ligand efficiency during hit-to-lead optimization[3]. |
| XLogP3-AA | 0.3 | Balanced lipophilicity; optimal for aqueous solubility while maintaining membrane permeability[3]. |
| Topological Polar Surface Area | 67.1 Ų | Falls well within the < 90 Ų threshold, predicting excellent blood-brain barrier (BBB) and cellular permeability[3]. |
| Hydrogen Bond Donors | 1 | Provided by the terminal -NH₂ group, essential for kinase hinge binding[3]. |
| Hydrogen Bond Acceptors | 2 | Provided by the cyano nitrogen and imine nitrogen[3]. |
| Complexity | 181 | Indicates a relatively straightforward synthesis but rich electronic topology[3]. |
Electronic & Mechanistic Properties
The core utility of N-Cyano-1H-pyrrole-1-carboximidamide lies in its unique electronic distribution, which dictates its behavior in physiological environments.
-
Basicity Attenuation: Standard guanidines are highly basic (pKa ~13.5) and are fully protonated at physiological pH. However, the introduction of the strongly electron-withdrawing cyano (-C≡N) group via resonance and inductive effects pulls electron density away from the imine nitrogen. This drastically reduces the pKa to approximately 0–1, ensuring the molecule remains neutral at pH 7.4. This neutrality is the exact mechanism that allows the compound to cross lipid bilayers efficiently without being trapped as a charged species.
-
Pyrrole Conjugation: The pyrrole ring acts as an electron-rich aromatic system. When attached to the carboximidamide at the N1 position, the lone pair of the pyrrole nitrogen is partially delocalized into the amidine system. This rigidifies the C-N bond, restricting rotation and locking the molecule into a favorable conformation for receptor binding.
Applications in Drug Discovery
In drug development, N-Cyano-1H-pyrrole-1-carboximidamide is deployed as a neutral hydrogen-bonding scaffold. It is frequently used to replace thiourea groups (which can cause hepatotoxicity) in the development of histamine H2 receptor antagonists and kinase inhibitors.
Pharmacophoric mapping of N-Cyano-1H-pyrrole-1-carboximidamide binding.
Experimental Protocols: Synthetic Workflows
To ensure high scientific integrity and reproducibility, the following is a self-validating, step-by-step methodology for synthesizing N-Cyano-1H-pyrrole-1-carboximidamide using diphenyl cyanocarbonimidate.
Rationale & Causality: Pyrrole is a very weak acid (pKa ~16.5). Deprotonation requires a strong base like Sodium Hydride (NaH) to generate the highly nucleophilic pyrrolide anion. Diphenyl cyanocarbonimidate is selected as the electrophile because the phenoxide acts as an excellent leaving group during both the initial nucleophilic substitution and the subsequent aminolysis step.
Two-step synthetic workflow for N-Cyano-1H-pyrrole-1-carboximidamide.
Step-by-Step Methodology:
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the suspension to 0°C.
-
Anion Generation: Add 1H-pyrrole (1.0 eq) dropwise. Causality: The dropwise addition controls the exothermic evolution of hydrogen gas. Stir for 30 minutes until gas evolution ceases, confirming complete formation of the pyrrolide anion.
-
Electrophilic Addition: Add diphenyl cyanocarbonimidate (1.0 eq) dissolved in THF to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Intermediate Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the organic phase with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The intermediate (Phenyl N-cyano-1H-pyrrole-1-carbimidate) can be used directly in the next step.
-
Aminolysis: Dissolve the intermediate in a solution of ammonia in methanol (7N, excess). Heat the mixture to 60°C in a sealed pressure tube for 12 hours. Causality: The sealed tube prevents the escape of volatile ammonia gas, ensuring sufficient nucleophilic pressure to displace the remaining phenoxide leaving group.
-
Final Isolation: Cool the reaction, concentrate under reduced pressure, and recrystallize the crude solid from ethanol to yield pure N-Cyano-1H-pyrrole-1-carboximidamide.
Analytical Characterization (Self-Validating System)
To establish trustworthiness, the synthesized product must be validated through the following analytical checks:
-
TLC Monitoring: Monitor the aminolysis step via Thin-Layer Chromatography (Hexanes:EtOAc 1:1). The final product will show a significantly lower Rf value than the intermediate due to the increased polarity introduced by the primary amine.
-
LC-MS: Perform Liquid Chromatography-Mass Spectrometry. The expected mass peak is [M+H]⁺ = 135.14 m/z.
-
¹H-NMR (DMSO-d6): Confirm the structure by observing the distinct pyrrole aromatic protons (typically two multiplets around 6.2 ppm and 7.3 ppm) and a broad singlet for the -NH₂ protons (which will be exchangeable upon the addition of D₂O) around 8.0-8.5 ppm.
References
-
NextSDS. "1H-Pyrrole-1-carboximidamide,N-cyano- — Chemical Substance Information". NextSDS Database. Available at:[1]
-
GuideChem. "1H-pirrol-1-carboximidamida, N-ciano- 142095-56-5 wiki". GuideChem Chemical Dictionary. Available at:[3]
-
NextSDS. "CAS Number 142095-56-5 — Chemical Substance Information". NextSDS Database. Available at:[4]
-
Bidepharm. "CAS:142095-56-5, N-Cyano-1H-pyrrole-1-carboximidamide". Bidepharm Product Catalog. Available at:[2]
